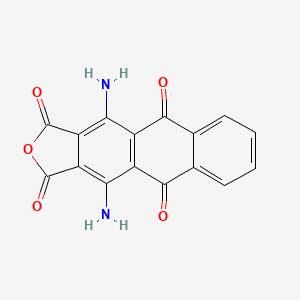
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with an ethylamino group and a methyl group. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(ethylamino)-2-methylaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.
Major Products
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye and pigment industries.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.
Biology: Employed in the modification of biomolecules, such as proteins, through diazonium coupling reactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers
Mecanismo De Acción
The mechanism of action of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylamino)-2-methylbenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-chlorobenzenediazonium hexafluorophosphate
- 4-(Ethylamino)-2-methoxybenzenediazonium hexafluorophosphate
Uniqueness
4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Propiedades
Número CAS |
68413-89-8 |
|---|---|
Fórmula molecular |
C9H12F6N3P |
Peso molecular |
307.18 g/mol |
Nombre IUPAC |
4-(ethylamino)-2-methylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C9H12N3.F6P/c1-3-11-8-4-5-9(12-10)7(2)6-8;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1 |
Clave InChI |
GQNLYBVNRXQWNX-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![azanium;[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13417303.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)

![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)







![4'-[(Prop-2-yn-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B13417389.png)
